2-[(2-Ethyl-1-piperidinyl)methyl]-4-fluoroaniline
Overview
Description
2-[(2-Ethyl-1-piperidinyl)methyl]-4-fluoroaniline is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various drug classes and natural alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Ethyl-1-piperidinyl)methyl]-4-fluoroaniline typically involves the reaction of 4-fluoroaniline with 2-ethylpiperidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the aniline, followed by nucleophilic substitution with 2-ethylpiperidine .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high selectivity and minimal by-products. Catalysts and solvents are chosen based on their ability to facilitate the reaction while being cost-effective and environmentally friendly .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, other nucleophiles.
Major Products:
Oxidation: N-oxides of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
2-[(2-Ethyl-1-piperidinyl)methyl]-4-fluoroaniline has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 2-[(2-Ethyl-1-piperidinyl)methyl]-4-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The piperidine ring and fluorinated aniline moiety contribute to its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-[(2-Ethyl-1-piperidinyl)methyl]-4-chloroaniline: Similar structure with a chlorine atom instead of fluorine.
2-[(2-Ethyl-1-piperidinyl)methyl]-4-bromoaniline: Similar structure with a bromine atom instead of fluorine.
2-[(2-Ethyl-1-piperidinyl)methyl]-4-iodoaniline: Similar structure with an iodine atom instead of fluorine.
Uniqueness: 2-[(2-Ethyl-1-piperidinyl)methyl]-4-fluoroaniline is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties, such as electronegativity and reactivity. This uniqueness can lead to different biological activities and applications compared to its halogenated analogs .
Properties
IUPAC Name |
2-[(2-ethylpiperidin-1-yl)methyl]-4-fluoroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21FN2/c1-2-13-5-3-4-8-17(13)10-11-9-12(15)6-7-14(11)16/h6-7,9,13H,2-5,8,10,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHSYCDLPBUZRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1CC2=C(C=CC(=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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